molecular formula C19H19N3O3S B11242145 2,3-dimethyl-N-(2-methylphenyl)-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide

2,3-dimethyl-N-(2-methylphenyl)-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide

Cat. No.: B11242145
M. Wt: 369.4 g/mol
InChI Key: JTIAWKJWHUVZEN-UHFFFAOYSA-N
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Description

“2,3-DIMETHYL-N-(2-METHYLPHENYL)-5-(6-OXO-1,6-DIHYDROPYRIDAZIN-3-YL)BENZENE-1-SULFONAMIDE” is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2,3-DIMETHYL-N-(2-METHYLPHENYL)-5-(6-OXO-1,6-DIHYDROPYRIDAZIN-3-YL)BENZENE-1-SULFONAMIDE” typically involves multi-step organic reactions. The process may start with the preparation of the sulfonamide backbone, followed by the introduction of the pyridazine ring and subsequent functionalization to achieve the final structure. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

“2,3-DIMETHYL-N-(2-METHYLPHENYL)-5-(6-OXO-1,6-DIHYDROPYRIDAZIN-3-YL)BENZENE-1-SULFONAMIDE” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain functional groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new aromatic or aliphatic groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Possible applications as an antimicrobial or anticancer agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “2,3-DIMETHYL-N-(2-METHYLPHENYL)-5-(6-OXO-1,6-DIHYDROPYRIDAZIN-3-YL)BENZENE-1-SULFONAMIDE” would depend on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, disrupting cellular processes, or inducing apoptosis in cancer cells. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with well-known antimicrobial properties.

    Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim as an antibiotic.

    Pyridazine derivatives: Compounds with a similar pyridazine ring structure, used in various pharmaceutical applications.

Uniqueness

“2,3-DIMETHYL-N-(2-METHYLPHENYL)-5-(6-OXO-1,6-DIHYDROPYRIDAZIN-3-YL)BENZENE-1-SULFONAMIDE” is unique due to its complex structure, which combines a sulfonamide backbone with a pyridazine ring and multiple methyl groups. This unique structure may confer specific properties, such as enhanced binding affinity to certain biological targets or improved stability under various conditions.

Properties

Molecular Formula

C19H19N3O3S

Molecular Weight

369.4 g/mol

IUPAC Name

2,3-dimethyl-N-(2-methylphenyl)-5-(6-oxo-1H-pyridazin-3-yl)benzenesulfonamide

InChI

InChI=1S/C19H19N3O3S/c1-12-6-4-5-7-16(12)22-26(24,25)18-11-15(10-13(2)14(18)3)17-8-9-19(23)21-20-17/h4-11,22H,1-3H3,(H,21,23)

InChI Key

JTIAWKJWHUVZEN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NS(=O)(=O)C2=C(C(=CC(=C2)C3=NNC(=O)C=C3)C)C

Origin of Product

United States

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